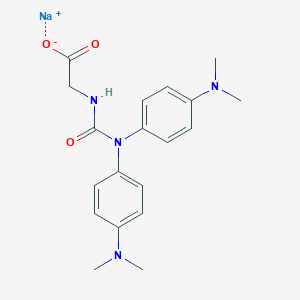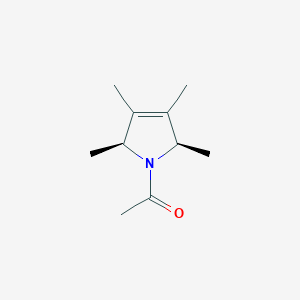
(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related imidazolidinone compounds involves complex organic reactions. For example, the synthesis of a sterically congested imidazolidinone derivative, like (4R)-(−)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone, was achieved, illustrating the complexity of synthesizing such compounds (Alswaidan et al., 2014).
Molecular Structure Analysis
Studies have shown that the molecular structure of imidazolidinone derivatives can adopt specific conformations. For example, the imidazolidinone ring in certain derivatives adopts an envelope conformation with tert-butyl and other groups in a trans arrangement (Büchel et al., 1994).
Chemical Reactions and Properties
Imidazolidinones undergo various chemical reactions, indicative of their complex chemistry. For instance, the synthesis of imidazolidin-2-yl)imino derivatives and their biological activities highlight the chemical versatility of the imidazolidinone structure (Sa̧czewski et al., 2008).
Physical Properties Analysis
The physical properties of imidazolidinone derivatives are influenced by their molecular structure. For instance, the crystal structure of certain derivatives reveals specific conformational features and intermolecular interactions, which are crucial for understanding their physical properties (Tomaščiková et al., 2008).
Chemical Properties Analysis
The chemical properties of imidazolidinones are diverse and depend on the specific substituents on the imidazolidinone ring. Studies have demonstrated various aspects of their chemical behavior, such as isomerism and proton exchange, which are key to understanding their chemical properties (Angelova et al., 2003).
Scientific Research Applications
Synthesis and Biological Activity
- Novel benzazole derivatives bearing an (imidazolidin-2-yl)imino moiety were synthesized, one of which (marsanidine) was identified as a selective alpha 2-adrenoceptor ligand, suggesting potential medical uses for alpha 2-adrenoceptor agonists. Another derivative proved to be a mixed alpha 2-adrenoceptor/imidazoline I 1 receptor agonist, potentially useful for developing centrally acting antihypertensive drugs (Sa̧czewski et al., 2008).
Antifungal Applications
- The quaternary triazolium salts were designed as water-soluble prodrugs of 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456). Among these, one compound (TAK-457) was selected for clinical trials as an injectable antifungal agent due to favorable attributes such as solubility, stability, and in vivo antifungal activities (Ichikawa et al., 2001).
Antibacterial and Antifungal Activities
- A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives with various aromatic substituents were synthesized, exhibiting significant antibacterial and antifungal activities. Particularly, compounds with certain substituents demonstrated the best antimicrobial activities, showcasing the potential of these derivatives in antimicrobial treatments (Ammar et al., 2016).
Chemical Synthesis and Conformational Studies
- The alkylations of chiral imidazolidinones derived from di- and triglycine, and the attempted cyclisations to give cycloisodityrosines, provide insights into the diastereoselectivity and stereocentres formation in chemical synthesis processes (Bezençon & Seebach, 2006).
Enantioselective Synthesis
- An enantioselective synthesis approach was developed for sterically congested 1,2-di-tert-butyl and 1,2-di-(1-adamantyl)ethylenediamines, providing valuable insights into the synthesis of complex organic compounds (Abdel-Aziz et al., 2004).
properties
IUPAC Name |
benzyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEQABAXFGVJED-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350800 |
Source


|
| Record name | (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119906-46-6 |
Source


|
| Record name | (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)











![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)